molecular formula C19H13ClN2O2 B11403376 2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole

2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole

Cat. No.: B11403376
M. Wt: 336.8 g/mol
InChI Key: GGFMPSWHCVAKCN-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For example, the reaction of 2-chlorobenzohydrazide with naphthalen-2-yloxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.

    Substitution Reactions: The chlorophenyl group can be introduced through nucleophilic substitution reactions. For instance, the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate can form the corresponding hydrazide, which can then undergo cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or drug candidate.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The oxadiazole ring and the chlorophenyl group may play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1,3,4-oxadiazole
  • 2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)ethyl]-1,3,4-oxadiazole
  • 2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)propyl]-1,3,4-oxadiazole

Uniqueness

2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The presence of both the chlorophenyl and naphthalen-2-yloxy groups provides a distinct combination of properties that may not be found in other similar compounds.

Properties

Molecular Formula

C19H13ClN2O2

Molecular Weight

336.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-(naphthalen-2-yloxymethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C19H13ClN2O2/c20-17-8-4-3-7-16(17)19-22-21-18(24-19)12-23-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2

InChI Key

GGFMPSWHCVAKCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NN=C(O3)C4=CC=CC=C4Cl

Origin of Product

United States

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